2-(Phenylamino)terephthalic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylamino)terephthalic acid typically involves the hydrolysis of esters. One common method includes dissolving the precursor compound in ethanol and adding lithium hydroxide monohydrate. The mixture is stirred at room temperature overnight, followed by filtration and pH adjustment with hydrochloric acid to precipitate the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes. For example, a dialkyl succinate can be reacted with sodium alcoholate in xylene, followed by treatment with acid and aniline. The resulting product undergoes dehydrogenation and hydrolysis to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylamino)terephthalic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Lithium hydroxide monohydrate in ethanol at room temperature.
Oxidation: Oxygen in the presence of an alkali metal ion and/or an alkaline earth metal ion.
Major Products: The major products formed from these reactions include 2-anilinoterephthalate and its derivatives .
Scientific Research Applications
2-(Phenylamino)terephthalic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and industrial processes.
Mechanism of Action
Comparison with Similar Compounds
Properties
IUPAC Name |
2-anilinoterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(17)9-6-7-11(14(18)19)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZJULVKWHXKMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466236 | |
Record name | 5-phenylamino-terephthalic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566155-75-7 | |
Record name | 5-phenylamino-terephthalic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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